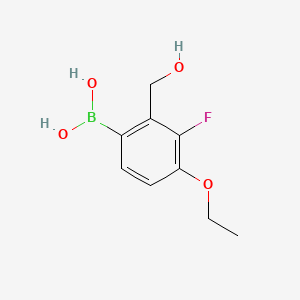
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with ethoxy, fluoro, and hydroxymethyl groups. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
化学反応の分析
Types of Reactions
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce alcohols.
科学的研究の応用
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules and study enzyme inhibition.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
類似化合物との比較
Similar Compounds
Uniqueness
(4-Ethoxy-3-fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy, fluoro, and hydroxymethyl groups allows for a broader range of applications compared to simpler boronic acids.
特性
分子式 |
C9H12BFO4 |
|---|---|
分子量 |
214.00 g/mol |
IUPAC名 |
[4-ethoxy-3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-4,12-14H,2,5H2,1H3 |
InChIキー |
FCZACWWUQYVTID-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)OCC)F)CO)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















